Octahydroaminoacridine succinate

Description

Properties

CAS No. |

866245-79-6 |

|---|---|

Molecular Formula |

C17H24N2O4 |

Molecular Weight |

320.4 g/mol |

IUPAC Name |

butanedioic acid;1,2,3,4,5,6,7,8-octahydroacridin-9-amine |

InChI |

InChI=1S/C13H18N2.C4H6O4/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13;5-3(6)1-2-4(7)8/h1-8H2,(H2,14,15);1-2H2,(H,5,6)(H,7,8) |

InChI Key |

SXNZJEKZKUJFLV-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=C(C1)C(=C3CCCCC3=N2)N.C(CC(=O)O)C(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Octahydroaminoacridine succinate |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Core Mechanism of Action of Octahydroaminoacridine Succinate (Ipidacrine)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Octahydroaminoacridine succinate, commonly known as Ipidacrine, is a reversible cholinesterase inhibitor and potassium channel blocker with a multifaceted mechanism of action that enhances cholinergic neurotransmission and modulates neuronal excitability. This technical guide delineates the core molecular mechanisms of Ipidacrine, providing a comprehensive overview of its effects on key biological targets. The information presented herein is intended to support further research and drug development efforts centered on this compound.

Core Mechanisms of Action

Ipidacrine's therapeutic effects are primarily attributed to its dual action on the cholinergic system and neuronal ion channels.

Cholinesterase Inhibition

Ipidacrine is a potent, reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), the enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh). By inhibiting these enzymes, Ipidacrine increases the concentration and prolongs the half-life of ACh in the synaptic cleft, thereby enhancing cholinergic signaling at both central and peripheral synapses.[1][2][3][4][5][6][7][8]

Signaling Pathway: Cholinesterase Inhibition

Ipidacrine inhibits AChE and BuChE, increasing acetylcholine levels.

Potassium Channel Blockade

Ipidacrine directly blocks voltage-gated potassium (K+) channels in neuronal membranes.[2][6][7][8][9] This action prolongs the repolarization phase of the action potential, leading to an increased influx of calcium ions (Ca2+) into the presynaptic terminal. The elevated intracellular Ca2+ concentration enhances the release of neurotransmitters, including acetylcholine.[9] This mechanism contributes significantly to its stimulatory effect on impulse transmission in the central nervous system (CNS) and at neuromuscular synapses.[2]

Signaling Pathway: Potassium Channel Blockade

References

- 1. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking [frontiersin.org]

- 3. Ipidacrine | 62732-44-9 | Benchchem [benchchem.com]

- 4. [A clinical-electroneuromyographic study of the efficacy of ipidacrine in patients with mononeuropathies] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dopaminergic input is required for increases in serotonin output produced by behavioral activation: an in vivo microdialysis study in rat forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Microdialysis and the Neurochemistry of Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of two different cholinesterases by tacrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Synthesis and Characterization of Octahydroaminoacridine Succinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octahydroaminoacridine succinate is a promising novel acetylcholinesterase (AChE) inhibitor that has shown potential in preclinical and clinical studies for the management of neurodegenerative diseases, particularly Alzheimer's disease. Its mechanism of action involves the reversible inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to increased levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission and potentially improving cognitive function. This technical guide provides a comprehensive overview of the synthesis of 9-amino-1,2,3,4,5,6,7,8-octahydroacridine and its subsequent conversion to the succinate salt. Furthermore, it details the key characterization techniques and expected data for the final compound, offering a valuable resource for researchers in the field of medicinal chemistry and drug development.

Synthesis of this compound

The synthesis of this compound is a two-step process. The first step involves the synthesis of the free base, 9-amino-1,2,3,4,5,6,7,8-octahydroacridine, followed by the formation of the succinate salt.

Experimental Protocol: Synthesis of 9-amino-1,2,3,4,5,6,7,8-octahydroacridine

This protocol is adapted from established methods for the synthesis of related aminoacridine compounds.

Reaction Scheme:

9-amino-1,2,3,4,5,6,7,8-octahydroacridine + Succinic Acid --> this compound

Caption: Workflow for the synthesis of this compound.

Diagram of the Acetylcholinesterase Inhibition Pathway

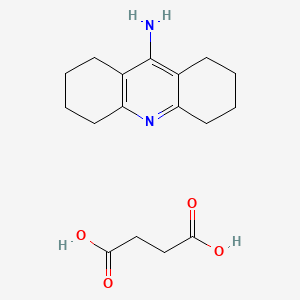

Chemical structure and properties of octahydroaminoacridine succinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octahydroaminoacridine succinate, a potent cholinesterase inhibitor, has emerged as a significant molecule of interest in the field of neurodegenerative disease research, particularly for Alzheimer's disease. As a tacrine analog, it demonstrates robust inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key enzymes in the cholinergic pathways implicated in cognitive function.[1] Clinical investigations have explored its efficacy and safety profile in ameliorating symptoms of mild-to-moderate Alzheimer's disease.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. It details available experimental protocols for its synthesis and analysis, and explores its primary mechanism of action as well as other potential signaling pathways, offering a valuable resource for researchers in drug discovery and development.

Chemical Structure and Properties

This compound (CAS RN: 866245-79-6) is the succinate salt of 1,2,3,4,5,6,7,8-octahydroacridin-9-amine. The core structure is a fully hydrogenated tricyclic acridine ring system with an amino group at the 9-position.

Chemical Structure:

-

Octahydroaminoacridine (Base)

-

IUPAC Name: 1,2,3,4,5,6,7,8-octahydroacridin-9-amine

-

Molecular Formula: C₁₃H₁₈N₂

-

-

Succinate Salt

-

Molecular Formula: C₁₇H₂₄N₂O₄

-

While a definitive crystal structure of the succinate salt is not publicly available, the structure of the base molecule is well-defined. The succinate salt is formed through an acid-base reaction between the amino group of the octahydroaminoacridine and the carboxylic acid groups of succinic acid.

Physicochemical Properties:

| Property | Value (this compound) | Value (Octahydroaminoacridine - Computed) |

| Molecular Weight | 320.38 g/mol [1] | 202.30 g/mol |

| Molecular Formula | C₁₇H₂₄N₂O₄[1] | C₁₃H₁₈N₂ |

| CAS Number | 866245-79-6[1] | 13415-07-1 |

| Appearance | White to off-white powder (typical for similar compounds) | Not specified |

| Solubility | Expected to be soluble in water and polar organic solvents | Not specified |

| pKa | Not specified | Not specified |

| Melting Point | Not specified | Not specified |

| LogP | Not specified | 2.6 |

Biological Activity and Mechanism of Action

Cholinesterase Inhibition

The primary and most well-characterized biological activity of this compound is its potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1] By inhibiting these enzymes, it increases the levels of the neurotransmitter acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism is the cornerstone of several symptomatic treatments for Alzheimer's disease, as the degeneration of cholinergic neurons is a key pathological feature of the disease.

Clinical trials have demonstrated that this compound can lead to a dose-dependent improvement in cognitive function and behavior in patients with mild-to-moderate Alzheimer's disease.[1][2]

Potential Modulation of Neuroinflammatory Pathways

Emerging research has highlighted the role of succinate as a signaling molecule in inflammation. Succinate can be released into the extracellular space and act on the succinate receptor 1 (SUCNR1), a G protein-coupled receptor expressed on various immune cells, including microglia. Activation of SUCNR1 can modulate the inflammatory response. Given that neuroinflammation is a critical component of Alzheimer's disease pathology, the succinate moiety of this compound may contribute to its overall therapeutic effect by modulating microglial activation and the production of inflammatory cytokines. However, direct evidence for this mechanism for this compound is still needed.

Signaling Pathway: Cholinesterase Inhibition

Experimental Protocols

Detailed, publicly available experimental protocols for the synthesis and analysis of this compound are limited. The following sections provide generalized procedures based on common organic chemistry techniques and analytical methods for similar compounds.

Synthesis of this compound

A plausible synthetic route involves a two-step process: the synthesis of the octahydroaminoacridine base followed by salt formation with succinic acid.

Step 1: Synthesis of 1,2,3,4,5,6,7,8-octahydroacridin-9-amine

A common method for the synthesis of similar acridine derivatives involves the condensation of an appropriate aniline derivative with a cyclohexanone derivative, followed by cyclization.

-

Materials: 2-aminocyclohexanecarbonitrile, cyclohexanone, strong acid catalyst (e.g., polyphosphoric acid).

-

Procedure:

-

A mixture of 2-aminocyclohexanecarbonitrile and cyclohexanone is heated in the presence of a strong acid catalyst.

-

The reaction is monitored by thin-layer chromatography (TLC) until completion.

-

The reaction mixture is cooled and neutralized with a base (e.g., sodium hydroxide solution).

-

The crude product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

-

The resulting solid is purified by column chromatography or recrystallization to yield 1,2,3,4,5,6,7,8-octahydroacridin-9-amine.

-

Step 2: Formation of the Succinate Salt

-

Materials: 1,2,3,4,5,6,7,8-octahydroacridin-9-amine, succinic acid, suitable solvent (e.g., ethanol or acetone).

-

Procedure:

-

1,2,3,4,5,6,7,8-octahydroacridin-9-amine is dissolved in a minimal amount of the chosen solvent.

-

A stoichiometric amount of succinic acid, also dissolved in the same solvent, is added dropwise to the amine solution with stirring.

-

The mixture is stirred at room temperature for a specified period to allow for salt formation, which may precipitate out of the solution.

-

If precipitation occurs, the solid is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

-

If no precipitate forms, the solvent is slowly evaporated to induce crystallization.

-

Experimental Workflow: Synthesis

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for the quantification and purity assessment of this compound. While a specific monograph is not available, a typical reversed-phase HPLC method would be suitable.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). An isocratic or gradient elution can be developed.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength of maximum absorbance for the acridine chromophore (likely in the range of 240-260 nm).

-

Quantification: Based on a calibration curve prepared from a certified reference standard of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for the structural elucidation and confirmation of this compound.

-

¹H NMR: Would show characteristic signals for the protons on the octahydroacridine ring system and the methylene protons of the succinate counterion.

-

¹³C NMR: Would provide information on the carbon skeleton of both the acridine derivative and the succinate.

-

Solvent: A deuterated solvent in which the compound is soluble (e.g., D₂O, DMSO-d₆).

Mass Spectrometry (MS)

MS is used to determine the molecular weight and fragmentation pattern of the molecule.

-

Technique: Electrospray ionization (ESI) is a suitable method for this type of compound.

-

Expected Ions: In positive ion mode, the spectrum would show the protonated molecular ion of the octahydroaminoacridine base [M+H]⁺. In negative ion mode, the deprotonated succinate ion would be observed.

Future Directions

Further research is warranted to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:

-

Detailed Pharmacological Profiling: Beyond cholinesterase inhibition, studies should explore its effects on other targets relevant to Alzheimer's disease, such as amyloid-beta aggregation, tau pathology, and neuroinflammation.

-

Succinate Receptor Interaction: Investigating the direct interaction of this compound with SUCNR1 and its downstream signaling effects in microglia and other relevant cell types.

-

Pharmacokinetics and Metabolism: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of the compound are necessary for optimizing dosing regimens and understanding its in vivo behavior.

-

Long-term Efficacy and Safety: Further clinical trials are needed to establish the long-term benefits and safety profile of this compound in a larger patient population.

By continuing to explore these avenues of research, a more complete understanding of the therapeutic potential of this compound for Alzheimer's disease and other neurodegenerative disorders can be achieved.

References

A Technical Guide to Early-Phase Exploratory Trials in Neurodegenerative Dementias

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles, designs, and methodologies employed in early-phase exploratory clinical trials for neurodegenerative dementias, with a primary focus on Alzheimer's Disease (AD). It is intended to serve as a technical resource for professionals engaged in the complex process of developing novel therapeutics for these devastating conditions.

Introduction: The Shifting Paradigm in Dementia Drug Development

The landscape of drug development for neurodegenerative dementias has been marked by a high rate of failure in late-stage clinical trials.[1][2] This has prompted a strategic shift towards more robust and informative early-phase exploratory trials. These studies, typically designated as Phase 1b or Phase 2a, are designed to bridge the gap between first-in-human (Phase 1) safety studies and large-scale efficacy (Phase 3) trials.[1][2] Their primary purpose is not to demonstrate definitive clinical efficacy, but to establish a strong foundation for " go/no-go " decisions by assessing safety, target engagement, and biomarker responses in a smaller, more focused patient population over a shorter duration.[1][2]

The focus has increasingly moved to the earliest stages of diseases like Alzheimer's, including preclinical, prodromal, or early symptomatic phases (e.g., Mild Cognitive Impairment, or MCI).[3][4] Intervening at these stages may offer the greatest potential to modify the disease course before substantial and irreversible neuronal damage occurs.[3]

Core Objectives of Early-Phase Exploratory Trials

Early-phase trials are meticulously designed to answer critical questions that inform subsequent development.

| Objective | Description | Key Activities |

| Safety and Tolerability | To establish the safety profile of the investigational drug in the target patient population, identifying the Maximum Tolerated Dose (MTD).[5] | Single Ascending Dose (SAD) and Multiple Ascending Dose (MAD) studies; monitoring of adverse events (AEs).[5] |

| Pharmacokinetics (PK) | To characterize the absorption, distribution, metabolism, and excretion (ADME) of the drug in humans. | Blood sampling to measure drug and metabolite concentrations over time.[5] |

| Pharmacodynamics (PD) | To measure the biochemical and physiological effects of the drug on the body, confirming that the drug interacts with its intended target (target engagement). | Analysis of biomarkers in cerebrospinal fluid (CSF), blood, or via neuroimaging to show changes related to the drug's mechanism of action.[5][6] |

| Proof of Concept (PoC) | To gather preliminary evidence that the drug has the intended biological effect in humans, providing a rationale for proceeding to larger, more expensive trials. | Demonstration of a statistically significant effect on a key biomarker (e.g., reduction of amyloid plaques on a PET scan).[1][2] |

| Dose Selection | To identify a safe and biologically active dose or range of doses to be tested in subsequent Phase 2b/3 trials.[1][5] | Dose-escalation studies combined with PK/PD modeling.[5] |

Trial Design Methodologies

The design of an early-phase trial is critical to its success. While traditional randomized, placebo-controlled, parallel-group designs are common, innovative approaches are being increasingly adopted to enhance efficiency.[7]

Ascending Dose Designs

Phase 1 trials are the first step in clinical development and are crucial for ensuring patient safety.[5]

-

Single Ascending Dose (SAD): Small groups of participants receive a single dose of the drug, with the dose being escalated in subsequent cohorts after safety data from the previous cohort is reviewed.[5] This helps determine the MTD for a single administration.

-

Multiple Ascending Dose (MAD): Participants receive multiple, escalating doses of the drug over a set period.[5] This design provides vital information on the drug's PK and safety profile with chronic administration, which is particularly relevant for long-term dementia treatments.[5]

Adaptive Trial Designs

Adaptive designs allow for pre-planned modifications to the trial based on accumulating data from interim analyses, without compromising the study's integrity.[8][9] Despite their potential to improve efficiency, they have been used in only a small fraction of AD trials.[7][10]

Key Adaptive Features:

-

Sample Size Re-estimation: Adjusting the number of participants based on observed treatment effects.[8]

-

Response-Adaptive Randomization: Altering the probability of assigning participants to different treatment arms, often to favor arms that appear more effective.[9][10]

-

Arm Dropping (Futility Rules): Discontinuing treatment arms that are unlikely to demonstrate efficacy based on interim data.[8][9]

-

Dose Modification: Adjusting dosages based on emerging safety and biomarker data.[8]

The BAN2401 (lecanemab) Phase 2 trial is a successful example, using a Bayesian design with response-adaptive randomization to assess multiple doses and regimens efficiently.[10]

Experimental Protocols and Outcome Measures

The selection of appropriate outcome measures is paramount. In early-phase trials, the focus is on biomarkers that reflect the underlying pathophysiology of the disease.

Participant Selection Protocol

Enrolling the correct patient population is crucial. Trials often use "enrichment" strategies to select individuals who are most likely to progress and show a treatment effect.[3][4]

-

Clinical Diagnosis: Participants are typically diagnosed with early AD, which can include MCI or mild dementia.[3][11]

-

Biomarker Confirmation: To ensure the presence of AD pathology, inclusion criteria often require evidence of amyloid and/or tau pathology.[6][12] This is confirmed using PET imaging or CSF analysis.[12]

-

Genetic Screening: Testing for Apolipoprotein E (APOE) ε4 allele status is common, as it is the strongest genetic risk factor for late-onset AD.[4][13] Some trials specifically target APOE4 carriers.[14]

Biomarker Protocols

Biomarkers are used for diagnosis, target engagement, and measuring pharmacodynamic response.[12]

Cerebrospinal Fluid (CSF) Analysis:

-

Methodology: CSF is collected via a lumbar puncture. Samples are analyzed using immunoassays (e.g., ELISA, Lumipulse®, Elecsys®) to quantify protein levels.[13]

-

Key Markers:

-

Amyloid-beta 42 (Aβ42): Levels are typically decreased in the CSF of AD patients, reflecting its deposition in brain plaques.[13][15]

-

Phosphorylated Tau (p-tau): P-tau181 and p-tau231 levels are increased and correlate with the formation of neurofibrillary tangles.[12][15]

-

Total Tau (t-tau): Elevated levels indicate general neuronal injury.[15]

-

Neurofilament Light Chain (NfL): A marker of axonal damage and neurodegeneration.[13][16]

-

Blood-Based Biomarkers:

-

Methodology: Blood plasma or serum is analyzed using highly sensitive techniques like Simoa (Single Molecule Array).[16] Blood tests are less invasive and more accessible than CSF analysis or PET scans.[13]

-

Key Markers:

Neuroimaging Protocols:

-

Methodology: Imaging techniques provide a non-invasive window into brain pathology and structure.

-

Key Modalities:

-

Positron Emission Tomography (PET): Uses specific radioactive tracers to visualize amyloid plaques or tau tangles in the brain.[6][17] It is a primary method for confirming pathology and measuring target engagement for anti-amyloid or anti-tau therapies.[16]

-

Magnetic Resonance Imaging (MRI): Structural MRI is used to assess brain atrophy (e.g., hippocampal volume loss) and for safety monitoring, particularly to detect amyloid-related imaging abnormalities (ARIA).[16][18]

-

Clinical and Cognitive Assessment Protocols

While not typically the primary endpoints in early trials, clinical and cognitive scales are included as secondary or exploratory outcomes to provide an early signal of potential clinical benefit.[8][11]

-

Methodology: Standardized neuropsychological tests administered by trained raters.

-

Commonly Used Scales:

-

Clinical Dementia Rating Sum of Boxes (CDR-SB): A global scale that assesses cognitive and functional performance.[5][8]

-

Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog): Measures cognitive domains, particularly memory and language.[8]

-

Mini-Mental State Examination (MMSE): A brief screening tool for cognitive impairment.[5]

-

Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL): Measures a patient's ability to perform daily tasks.[11][19]

-

Data Presentation and Interpretation

Clear presentation of quantitative data is essential for interpreting trial results and making informed decisions.

Table 1: Example of Biomarker Changes in a Phase 2a Trial

| Biomarker | Treatment Group (N=20) | Placebo Group (N=20) | p-value |

| CSF p-tau181 (pg/mL) | |||

| Baseline (Mean ± SD) | 65.2 ± 10.1 | 64.8 ± 9.8 | 0.89 |

| Change at 12 Months (Mean) | -15.5 | +2.1 | <0.01 |

| Plasma p-tau217 (pg/mL) | |||

| Baseline (Mean ± SD) | 1.2 ± 0.4 | 1.3 ± 0.5 | 0.65 |

| Change at 12 Months (Mean) | -0.6 | +0.1 | <0.001 |

| Amyloid PET (Centiloids) | |||

| Baseline (Mean ± SD) | 88.5 ± 15.2 | 87.9 ± 16.0 | 0.92 |

| Change at 18 Months (Mean) | -25.7 | +1.5 | <0.001 |

Note: Data is hypothetical and for illustrative purposes.

Table 2: Example of Clinical Outcomes from a Phase 2 Trial (Lecanemab)

| Outcome Measure | Lecanemab Group | Placebo Group | Difference [95% CI] |

| CDR-SB | |||

| Baseline (Mean) | ~3.2 | ~3.2 | N/A |

| Change at 18 Months | +1.21 | +1.66 | -0.45 [-0.67 to -0.23] |

| Reduction in Decline | 27% | ||

| ADCS-MCI-ADL | |||

| Baseline (Mean) | N/A | N/A | N/A |

| Change at 18 Months | -3.5 | -5.5 | +2.0 [1.2 to 2.8] |

| Benefit vs. Placebo | 37% |

Data sourced from the Clarity AD trial results.[19]

Key Signaling Pathways as Therapeutic Targets

Most investigational drugs for AD target the core pathological proteins: amyloid-beta and tau. Understanding these pathways is crucial for interpreting biomarker data.

The Amyloid Cascade Hypothesis

This long-standing hypothesis posits that the accumulation of amyloid-beta (Aβ) peptides, particularly into soluble oligomers and insoluble plaques, is the primary initiating event in AD pathology, which then triggers downstream events including tau hyperphosphorylation, synaptic dysfunction, and neurodegeneration.[6]

Conclusion and Future Directions

Early-phase exploratory trials are an indispensable component of modern drug development for neurodegenerative dementias. By focusing on safety, pharmacokinetics, and robust biomarker readouts, these trials enable a more rational, evidence-based approach to advancing only the most promising candidates into late-stage development. The continued refinement of trial designs, such as the broader adoption of adaptive methodologies, and the discovery of more sensitive and specific biomarkers will be critical to accelerating the delivery of effective therapies to patients in need.

References

- 1. Value-Generating Exploratory Trials in Neurodegenerative Dementias - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Value-Generating Exploratory Trials in Neurodegenerative Dementias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Potential and Limits for Clinical Trials for Early Alzheimer's Disease and Some Recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]

- 5. Phase 1 Trials in Alzheimer’s Disease Drug Development (Chapter 11) - Alzheimer's Disease Drug Development [cambridge.org]

- 6. On the design of early phase Alzheimer’s clinical trials with cerebrospinal fluid tau outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Advances in designs for Alzheimer’s disease clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Adaptive design (medicine) - Wikipedia [en.wikipedia.org]

- 10. “Landscape of Phase 2 Trials in Alzheimer’s Disease”: Perspective on Adaptive Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phase 2A Proof-of-Concept Double-Blind, Randomized, Placebo-Controlled Trial of Nicotinamide in Early Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Insights into the use of biomarkers in clinical trials in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. alz.org [alz.org]

- 14. alzheon.com [alzheon.com]

- 15. Biomarkers for Alzheimer’s Disease Early Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. EMA approves Arctic Therapeutics’ trial of AT-001 for Alzheimer’s [clinicaltrialsarena.com]

- 17. Clinical trials of new drugs for Alzheimer disease: a 2020–2023 update - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Hybrid Ensemble Deep Learning Framework with Snake and EVO Optimization for Multiclass Classification of Alzheimer’s Disease Using MRI Neuroimaging [mdpi.com]

- 19. Eisai and Biogen Receive Health Canada Approval for LEQEMBI® as First Treatment for Early Alzheimer's Disease [quiverquant.com]

Methodological & Application

Application Notes and Protocols: Dosing and Administration of Octahydroaminoacridine Succinate in Clinical Trials

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing and administration of octahydroaminoacridine succinate, an acetylcholinesterase inhibitor investigated for the treatment of mild to moderate Alzheimer's disease. The information is compiled from available clinical trial data and established methodologies in the field.

Dosing and Administration

This compound has been evaluated in Phase II and Phase III clinical trials, primarily administered orally in tablet form. The dosing regimens aimed to establish safety and efficacy in patients with mild to moderate Alzheimer's disease.

Phase II Clinical Trial (NCT01569516)

A Phase II, multicenter, randomized, double-blind, placebo-controlled study assessed the efficacy and safety of varying doses of this compound.[1]

Table 1: Phase II Dosing Regimens

| Treatment Group | Dosage | Administration Route | Frequency |

| Low-Dose | 1 mg | Oral | Three times daily (TID) |

| Moderate-Dose | 2 mg | Oral | Three times daily (TID) |

| High-Dose | 4 mg | Oral | Three times daily (TID) |

| Placebo | Matching placebo | Oral | Three times daily (TID) |

In the moderate and high-dose groups, the dosage was titrated over a period of 2-4 weeks to improve tolerability.

Phase III Clinical Trial (NCT03283059)

Following the Phase II results, a Phase III trial was designed to further evaluate the efficacy and safety of the most promising dose.

Table 2: Phase III Dosing Regimen

| Treatment Group | Dosage | Administration Route | Frequency |

| This compound | 4 mg | Oral | Three times daily (TID) |

| Placebo | Matching placebo | Oral | Three times daily (TID) |

| Active Comparator (Aricept®) | 5 mg | Oral | Once daily (QD) |

Experimental Protocols

The clinical trials for this compound employed a range of standardized assessments to evaluate efficacy, safety, and pharmacodynamics.

Efficacy Assessment

Efficacy was primarily assessed through a battery of validated neuropsychological and functional scales.

2.1.1. Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog)

The ADAS-Cog is a widely used tool to measure cognitive function in Alzheimer's disease clinical trials.[2][3][4]

-

Objective: To assess the severity of cognitive symptoms.

-

Administration: The scale consists of 11 tasks that evaluate memory, language, and praxis.[2] It is administered by a trained psychometrician.

-

Scoring: Scores range from 0 to 70, with higher scores indicating greater cognitive impairment.

-

Protocol:

-

Word Recall: The patient is presented with a list of words and asked to recall them immediately and after a delay.

-

Commands: The patient is asked to follow a series of commands of increasing complexity.

-

Constructional Praxis: The patient is asked to copy geometric figures.

-

Ideational Praxis: The patient is asked to demonstrate the use of common objects.

-

Orientation: The patient is asked questions about time and place.

-

Word Recognition: The patient is shown a list of words and later asked to identify them from a larger list.

-

Naming Objects and Fingers: The patient is asked to name common objects and their fingers.

-

Spoken Language Ability: The clinician rates the patient's fluency and grammatical correctness.

-

Comprehension of Spoken Language: The clinician assesses the patient's understanding of spoken language.

-

Word-Finding Difficulty in Spontaneous Speech: The clinician rates the patient's difficulty in finding words during conversation.

-

Remembering Test Instructions: The clinician rates the patient's ability to remember the instructions for the tasks.

-

2.1.2. Clinician's Interview-Based Impression of Change Plus (CIBIC+)

The CIBIC+ is a global assessment of a patient's change in clinical status from baseline.[5][6][7]

-

Objective: To provide a clinician's overall impression of the patient's improvement or decline.

-

Administration: A trained clinician conducts a semi-structured interview with both the patient and their caregiver.

-

Scoring: The clinician rates the patient's change on a 7-point scale, from 1 (very much improved) to 7 (very much worse), with 4 representing no change.

-

Protocol:

-

The clinician interviews the patient, assessing cognitive function, behavior, and daily functioning.

-

The clinician then interviews the caregiver to gather their perspective on any changes they have observed.

-

Based on both interviews and their clinical judgment, the clinician provides a single global rating of change since the last assessment.

-

2.1.3. Activities of Daily Living (ADL) Scale

The ADL scale is used to assess a patient's ability to perform everyday tasks.[8][9][10]

-

Objective: To measure functional ability in daily life.

-

Administration: This is typically an informant-based questionnaire where a caregiver rates the patient's ability to perform various activities.

-

Scoring: Scores vary depending on the specific ADL scale used, but generally, lower scores indicate greater impairment.

-

Protocol: The caregiver is asked to rate the patient's performance on a range of activities, which may include:

-

Basic ADLs: Bathing, dressing, eating, toileting, and transferring.

-

Instrumental ADLs: Using the telephone, managing finances, preparing meals, housekeeping, and taking medications.

-

2.1.4. Neuropsychiatric Inventory (NPI)

The NPI is used to assess behavioral and psychological symptoms in patients with dementia.[11][12][13]

-

Objective: To evaluate the frequency and severity of neuropsychiatric symptoms.

-

Administration: A structured interview is conducted with the patient's caregiver.

-

Scoring: The NPI assesses 12 domains: delusions, hallucinations, agitation/aggression, dysphoria, anxiety, apathy, irritability/lability, euphoria, disinhibition, aberrant motor behavior, nighttime disturbances, and appetite/eating changes. For each domain, the frequency and severity are rated, and a total score is calculated.

-

Protocol:

-

The interviewer asks screening questions for each of the 12 domains to determine if the symptom is present.

-

If a symptom is present, the caregiver is asked to rate its frequency (1-4) and severity (1-3).

-

The score for each domain is the product of the frequency and severity ratings.

-

The total NPI score is the sum of the scores for all 12 domains.

-

Pharmacodynamic Assessment: Acetylcholinesterase (AChE) Inhibition

As an acetylcholinesterase inhibitor, a key pharmacodynamic measure for this compound is the extent of AChE inhibition in the body. This is often measured in red blood cells (RBCs) as a surrogate for AChE activity in the central nervous system.[14]

Protocol for RBC Acetylcholinesterase Activity Assay (Modified Ellman's Method)

-

Sample Collection: Collect whole blood samples in EDTA-containing tubes at specified time points before and after drug administration.

-

RBC Isolation: Centrifuge the whole blood to separate the plasma and buffy coat. Wash the remaining red blood cells with a suitable buffer (e.g., phosphate-buffered saline).

-

Lysis: Lyse the washed RBCs to release the intracellular contents, including acetylcholinesterase.

-

Assay:

-

Prepare a reaction mixture containing the RBC lysate, a chromogenic reagent such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and a substrate for acetylcholinesterase (e.g., acetylthiocholine).

-

Acetylcholinesterase in the lysate will hydrolyze acetylthiocholine to thiocholine.

-

The thiocholine then reacts with DTNB to produce a yellow-colored product (5-thio-2-nitrobenzoic acid).

-

Measure the rate of color change spectrophotometrically at a wavelength of 412 nm.

-

-

Calculation: The rate of increase in absorbance is directly proportional to the acetylcholinesterase activity in the sample. The percentage of inhibition can be calculated by comparing the activity in post-dose samples to the baseline (pre-dose) activity.

Pharmacokinetic Assessment

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Protocol for Pharmacokinetic Analysis

-

Sample Collection: Collect serial blood samples from participants at predetermined time points following drug administration (e.g., pre-dose, and 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

-

Plasma Preparation: Process the blood samples by centrifugation to obtain plasma, which should be stored frozen (e.g., at -80°C) until analysis.

-

Bioanalytical Method:

-

Develop and validate a sensitive and specific bioanalytical method for the quantification of this compound in plasma, typically using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

The validation should adhere to regulatory guidelines (e.g., EMA guidelines) and assess parameters such as linearity, accuracy, precision, selectivity, and stability.[15][16][17]

-

-

Pharmacokinetic Parameter Calculation: Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including:

-

Maximum plasma concentration (Cmax)

-

Time to maximum plasma concentration (Tmax)

-

Area under the plasma concentration-time curve (AUC)

-

Elimination half-life (t1/2)

-

Visualizations

Signaling Pathway

The primary mechanism of action of this compound is the inhibition of acetylcholinesterase (AChE).

Caption: Acetylcholinesterase Inhibition Pathway.

Clinical Trial Workflow

The general workflow for the Phase II and III clinical trials of this compound is outlined below.

Caption: Clinical Trial Workflow for this compound.

Pharmacokinetic/Pharmacodynamic Relationship

The relationship between the dose of this compound, its plasma concentration, acetylcholinesterase inhibition, and clinical efficacy is a key aspect of its development.

References

- 1. An Inventory to Assess Activities of Daily Living for Clinical Trials in Alzheimer's Disease | Semantic Scholar [semanticscholar.org]

- 2. ADAS-Cog - Wikipedia [en.wikipedia.org]

- 3. cognitive subscale adas-cog: Topics by Science.gov [science.gov]

- 4. The Alzheimer’s Disease Assessment Scale–Cognitive Subscale (ADAS-Cog): Modifications and Responsiveness in Pre-Dementia Populations. A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Clinician Interview‐ Based Impression (CIBI) | Semantic Scholar [semanticscholar.org]

- 7. Qualitative analysis of the clinician interview-based impression of change (Plus): methodological issues and implications for clinical research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An inventory to assess activities of daily living for clinical trials in Alzheimer's disease. The Alzheimer's Disease Cooperative Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. Comment on administration and scoring of the Neuropsychiatric Inventory (NPI) in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comment on administration and scoring of the Neuropsychiatric Inventory in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Neuropsychiatric Inventory [apa.org]

- 14. southtees.nhs.uk [southtees.nhs.uk]

- 15. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 16. tandfonline.com [tandfonline.com]

- 17. ema.europa.eu [ema.europa.eu]

Application Notes and Protocols: Octahydroaminoacridine Succinate in Mild-to-Moderate Alzheimer's Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical and clinical data available for octahydroaminoacridine succinate (formerly known as SM-10888), a potent acetylcholinesterase inhibitor investigated for the treatment of mild-to-moderate Alzheimer's disease (AD). Detailed protocols for key experimental assays relevant to its evaluation in AD models are also provided.

Introduction

This compound is a novel acetylcholinesterase (AChE) inhibitor that has been evaluated for its therapeutic potential in Alzheimer's disease.[1] AD is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of amyloid-beta (Aβ) plaques and neurofibrillary tangles in the brain. One of the key pathological features of AD is the loss of cholinergic neurons, leading to a deficiency in the neurotransmitter acetylcholine (ACh), which is crucial for learning and memory. By inhibiting AChE, the enzyme responsible for the breakdown of ACh, this compound aims to increase the levels of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission and improving cognitive function.[2]

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of acetylcholinesterase.[2] This enzymatic inhibition leads to an increase in the concentration and duration of action of acetylcholine at cholinergic synapses. While the primary benefit is considered symptomatic improvement of cognitive function, some studies suggest that cholinesterase inhibitors may also have disease-modifying effects by influencing the processing of amyloid precursor protein (APP), the precursor to the Aβ peptide. However, the effects of different cholinesterase inhibitors on APP processing can vary, with some showing no effect, some decreasing, and others affecting the secretion of soluble APP (sAPP) and Aβ.

Preclinical Data

In Vitro Cholinesterase Inhibition

This compound has demonstrated potent inhibitory activity against acetylcholinesterase in preclinical studies.

| Compound | Assay System | IC50 (M) |

| This compound (SM-10888) | Rat Cortical P2 Fraction | 2.3 x 10-7 |

In Vivo Studies in Animal Models

While specific data on the effects of this compound on amyloid plaque deposition and detailed cognitive performance in transgenic Alzheimer's mouse models are not extensively available in the public domain, studies on other cholinesterase inhibitors have shown mixed results regarding Aβ pathology. Some studies suggest a potential to reduce Aβ levels, possibly through the modulation of APP processing or by reducing Aβ-induced toxicity.

Clinical Data: Phase II Clinical Trial

A multicenter, randomized, double-blind, placebo-controlled Phase II clinical trial was conducted to evaluate the efficacy and safety of this compound in patients with mild-to-moderate Alzheimer's disease.[2]

Study Design

-

Participants: Patients with a clinical diagnosis of probable mild-to-moderate AD.[3]

-

Intervention: Patients were randomized to receive placebo or this compound at three different doses for 16 weeks.[2]

-

Dosage Groups: [2]

-

Placebo (thrice daily)

-

Low-dose: 1 mg (thrice daily)

-

Middle-dose: 2 mg (thrice daily)

-

High-dose: 4 mg (thrice daily)

-

Efficacy Results

The primary endpoint was the change from baseline in the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-cog) score at week 16.[2]

| Treatment Group | Mean Change from Baseline in ADAS-cog Score at Week 16 |

| Placebo | +1.4 |

| Low-dose | -2.1 |

| Middle-dose | -2.2 |

| High-dose | -4.2 |

A negative change in ADAS-cog score indicates improvement in cognitive function.

Secondary endpoints included the Clinician's Interview-Based Impression of Change Plus (CIBIC+) and Activities of Daily Living (ADL) scores. Patients in the high-dose group showed better performance in both CIBIC+ and ADL scores at the end of the study. The effects of this compound were found to be dose-dependent.[2]

Safety

No evidence was found for a higher incidence of adverse events in the drug-treated groups compared to the placebo group.[2]

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of this compound.

Caption: Preclinical experimental workflow for Alzheimer's disease drug testing.

Experimental Protocols

Acetylcholinesterase (AChE) Activity Assay in Brain Tissue

Objective: To quantify the inhibitory effect of this compound on AChE activity in brain homogenates from an AD mouse model.

Materials:

-

Brain tissue (e.g., hippocampus, cortex) from AD model and wild-type mice

-

Phosphate buffered saline (PBS), pH 7.4

-

Lysis buffer (e.g., 0.1 M phosphate buffer)

-

Acetylthiocholine iodide (ATCI) as substrate

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

This compound at various concentrations

-

96-well microplate

-

Microplate reader

Procedure:

-

Tissue Homogenization:

-

Dissect the brain region of interest on ice.

-

Homogenize the tissue in ice-cold lysis buffer.

-

Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 15-20 minutes at 4°C.

-

Collect the supernatant containing the enzyme extract.

-

-

Assay Reaction:

-

In a 96-well plate, add the following to each well:

-

Brain homogenate supernatant

-

DTNB solution

-

This compound at desired concentrations (or vehicle control)

-

-

Pre-incubate the mixture for a specified time (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding the substrate, acetylthiocholine iodide.

-

-

Measurement:

-

Immediately measure the absorbance at 412 nm using a microplate reader.

-

Take readings at regular intervals (e.g., every minute) for a set period (e.g., 10-15 minutes) to determine the reaction kinetics.

-

-

Data Analysis:

-

Calculate the rate of reaction from the change in absorbance over time.

-

Determine the percent inhibition of AChE activity for each concentration of this compound compared to the vehicle control.

-

Calculate the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

-

Morris Water Maze (MWM) for Spatial Learning and Memory

Objective: To assess the effect of this compound on spatial learning and memory deficits in an AD mouse model.

Materials:

-

Circular water tank (pool)

-

Escape platform

-

Water opacifier (e.g., non-toxic white paint or milk powder)

-

Video tracking system and software

-

AD model mice and wild-type littermates

-

This compound for administration

Procedure:

-

Acclimation:

-

Handle the mice for several days before the experiment to reduce stress.

-

Allow mice to swim freely in the pool for 60 seconds without the platform on the day before training begins.

-

-

Visible Platform Training (Cued Learning):

-

For 1-2 days, train the mice to find a visible platform marked with a cue.

-

The starting position of the mouse is varied for each trial.

-

This ensures the mice are not visually impaired and can learn the basic task of finding a platform to escape the water.

-

-

Hidden Platform Training (Spatial Learning):

-

The platform is submerged and made invisible in a constant location in one of the four quadrants of the pool.

-

Administer this compound or vehicle to the mice at a set time before the trials each day.

-

For 4-5 consecutive days, conduct multiple trials per day (e.g., 4 trials).

-

The starting position is varied for each trial.

-

Record the escape latency (time to find the platform) and path length for each trial.

-

-

Probe Trial (Memory Retention):

-

24 hours after the last hidden platform training session, remove the platform from the pool.

-

Allow the mouse to swim freely for 60 seconds.

-

Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.

-

-

Data Analysis:

-

Analyze the escape latency and path length across the training days to assess learning.

-

Compare the performance in the probe trial between the treated and untreated AD mice and wild-type controls to evaluate memory retention.

-

Thioflavin S Staining for Aβ Plaque Detection

Objective: To visualize and quantify fibrillar Aβ plaques in the brains of AD model mice treated with this compound.

Materials:

-

Mouse brain sections (fixed and sectioned)

-

Thioflavin S solution (e.g., 1% in 80% ethanol)

-

Ethanol solutions (e.g., 70%, 80%, 95%)

-

Distilled water

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Tissue Preparation:

-

Deparaffinize and rehydrate the brain sections if they are paraffin-embedded.

-

-

Staining:

-

Incubate the sections in Thioflavin S solution for a specific time (e.g., 5-8 minutes).

-

Differentiate the sections by washing them in a series of ethanol solutions (e.g., 80% and 95%) to reduce background staining.

-

Rinse the sections with distilled water.

-

-

Mounting:

-

Coverslip the sections using an aqueous mounting medium.

-

-

Imaging and Quantification:

-

Visualize the stained sections using a fluorescence microscope with the appropriate filter set (excitation ~440 nm, emission ~490 nm). Aβ plaques will fluoresce bright green/yellow.

-

Capture images of the regions of interest (e.g., cortex and hippocampus).

-

Use image analysis software to quantify the plaque burden (e.g., percentage of the total area occupied by plaques).

-

-

Data Analysis:

-

Compare the plaque load between the this compound-treated and vehicle-treated AD mice.

-

References

Techniques for Measuring Acetylcholinesterase Inhibition in Brain Tissue: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the principal techniques used to measure acetylcholinesterase (AChE) inhibition in brain tissue. The methodologies covered are essential for the study of neurodegenerative diseases, the development of novel therapeutics, and the toxicological assessment of various compounds.

Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh), terminating the synaptic signal.[1] Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in overstimulation of cholinergic receptors. This mechanism is a key target for the symptomatic treatment of Alzheimer's disease, myasthenia gravis, and glaucoma.[1][2] Conversely, irreversible inhibition of AChE by organophosphates and carbamates can lead to severe neurotoxicity.[3] Therefore, accurate measurement of AChE activity and its inhibition in brain tissue is fundamental to neuroscience research and drug development.

This guide details both in vitro/ex vivo and in vivo methods for assessing AChE inhibition, providing comprehensive protocols and data presentation formats to facilitate experimental design and interpretation.

Section 1: Ex Vivo Measurement of AChE Activity in Brain Homogenates (Ellman's Method)

The most widely used method for quantifying AChE activity in brain tissue is the colorimetric assay developed by Ellman and colleagues.[3][4] This technique is based on the hydrolysis of the substrate acetylthiocholine (ATCh) by AChE, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.[4][5] The rate of color formation is directly proportional to the AChE activity.[4]

Experimental Workflow for Ellman's Method

Caption: Workflow for ex vivo AChE activity measurement using Ellman's method.

Protocol: Ex Vivo AChE Inhibition Assay

This protocol describes the measurement of AChE activity in brain tissue homogenates following in vivo treatment with a potential inhibitor.

Materials:

-

Brain tissue from control and treated animals

-

Ice-cold phosphate-buffered saline (PBS), pH 7.4

-

Lysis buffer (e.g., 0.1 M phosphate buffer, pH 8.0, or PBS with 0.5% IGEPAL CA-630)[6][7]

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Acetylthiocholine iodide (ATCh)

-

Microplate reader

-

Homogenizer

-

Centrifuge

Procedure:

-

Tissue Preparation:

-

Homogenization:

-

Protein Concentration Determination:

-

Determine the total protein concentration of the supernatant using a standard method such as the Bradford or BCA assay to normalize AChE activity.

-

-

AChE Activity Assay:

-

Prepare a reaction mixture containing DTNB and ATCh in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0).[10]

-

In a 96-well plate, add a small volume of the brain homogenate supernatant to each well.

-

Initiate the reaction by adding the reaction mixture.

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.[10]

-

-

Data Analysis:

-

Calculate the rate of change in absorbance (ΔA/min).

-

Use the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹) to calculate the AChE activity.[5]

-

Normalize the activity to the protein concentration of the sample (e.g., in U/mg protein, where 1 U = 1 µmol of substrate hydrolyzed per minute).

-

Data Presentation: Ex Vivo AChE Inhibition

Summarize the quantitative data in a table for clear comparison between treatment groups.

| Treatment Group | Dose (mg/kg) | Brain Region | AChE Activity (U/mg protein) ± SEM | % Inhibition |

| Vehicle Control | - | Cortex | 15.2 ± 1.1 | 0 |

| Inhibitor X | 10 | Cortex | 8.5 ± 0.8 | 44.1 |

| Inhibitor X | 30 | Cortex | 4.1 ± 0.5 | 73.0 |

| Vehicle Control | - | Hippocampus | 18.9 ± 1.5 | 0 |

| Inhibitor X | 10 | Hippocampus | 10.3 ± 1.2 | 45.5 |

| Inhibitor X | 30 | Hippocampus | 5.7 ± 0.9 | 69.8 |

Section 2: In Vitro Measurement of AChE Inhibition

This approach is used to determine the direct inhibitory potency of a compound on AChE from a brain tissue source. The IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%) is a key parameter derived from this assay.[11]

Logical Relationship for IC₅₀ Determination

Caption: Logical flow for determining the IC₅₀ of an AChE inhibitor in vitro.

Protocol: In Vitro AChE Inhibition Assay

Materials:

-

Brain tissue homogenate (prepared as in the ex vivo protocol)

-

Test inhibitor compound

-

DTNB

-

ATCh

-

96-well plate and microplate reader

Procedure:

-

Prepare Inhibitor Solutions:

-

Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution to obtain a range of concentrations.

-

-

Assay:

-

In a 96-well plate, add the brain homogenate, DTNB, and different concentrations of the inhibitor.

-

Include a positive control (a known AChE inhibitor, e.g., physostigmine) and a negative control (vehicle).

-

Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).[1]

-

Initiate the reaction by adding ATCh.

-

Measure the absorbance at 412 nm kinetically.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by non-linear regression analysis of the resulting dose-response curve.[12]

-

Data Presentation: In Vitro AChE Inhibition

| Compound | Brain Region Source | IC₅₀ (µM) |

| Inhibitor X | Rat Cortex | 0.52 |

| Inhibitor Y | Rat Cortex | 1.28 |

| Physostigmine (Reference) | Rat Cortex | 0.08 |

Section 3: In Vivo Techniques for Measuring Cholinergic Function

In vivo methods provide a more physiologically relevant assessment of a compound's effect on cholinergic neurotransmission in the living brain.

Brain Microdialysis

Microdialysis is a powerful technique for sampling the extracellular fluid of a specific brain region in a freely moving animal.[13] It allows for the direct measurement of acetylcholine levels, providing a dynamic view of synaptic ACh concentration changes in response to a drug.[13]

Protocol: Brain Microdialysis for Acetylcholine Measurement

Materials:

-

Microdialysis probes

-

Stereotaxic apparatus for surgery

-

Perfusion pump

-

Artificial cerebrospinal fluid (aCSF)

-

AChE inhibitor (e.g., neostigmine) to be included in the perfusate to prevent ACh degradation in the sample.[13]

-

Fraction collector

-

Analytical system for ACh quantification (e.g., HPLC with electrochemical detection).[13][14]

Procedure:

-

Surgical Implantation:

-

Anesthetize the animal and place it in a stereotaxic frame.

-

Surgically implant a microdialysis guide cannula into the target brain region.

-

Allow the animal to recover from surgery.

-

-

Microdialysis Experiment:

-

Insert the microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF containing an AChE inhibitor at a low, constant flow rate.[13]

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes).

-

After establishing a stable baseline of ACh levels, administer the test compound.

-

Continue collecting dialysate samples to monitor changes in ACh concentration.

-

-

Sample Analysis:

-

Analyze the ACh concentration in the dialysate samples using a sensitive analytical method like HPLC-ECD.[14]

-

-

Data Analysis:

-

Express the results as a percentage change from the baseline ACh concentration.

-

Signaling Pathway: Cholinergic Neurotransmission

Caption: Simplified diagram of cholinergic neurotransmission at the synapse.

Data Presentation: Microdialysis Results

| Time Point (min) | Treatment | Extracellular ACh (% of Baseline) ± SEM |

| -40 to 0 | Baseline | 100 ± 8 |

| 0 to 20 | Inhibitor Z (5 mg/kg) | 185 ± 15 |

| 20 to 40 | Inhibitor Z (5 mg/kg) | 250 ± 22 |

| 40 to 60 | Inhibitor Z (5 mg/kg) | 230 ± 18 |

Radioligand-Based In Vivo Imaging (PET)

Positron Emission Tomography (PET) can be used to measure AChE activity in vivo by using radiolabeled substrates or inhibitors. For example, N-[¹¹C]methylpiperidin-4-yl propionate ([¹¹C]PMP) is a substrate for AChE that, once hydrolyzed in the brain, becomes trapped, allowing for the quantification of enzyme activity.[15] Another approach involves using radiolabeled AChE inhibitors to measure the density of the enzyme. Furthermore, PET imaging with specific radioligands for nicotinic acetylcholine receptors (nAChRs), such as [¹⁸F]nifene, can indirectly assess the increase in synaptic acetylcholine following the administration of an AChE inhibitor, as the elevated acetylcholine competes with the radioligand for receptor binding.[16][17]

Protocol: Simplified Concept for PET Imaging of AChE Activity

-

Radiotracer Administration:

-

A subject is injected with a radiolabeled AChE substrate (e.g., [¹¹C]PMP).

-

-

PET Scanning:

-

Dynamic PET scans are acquired to measure the uptake and retention of the radiotracer in different brain regions.

-

-

Kinetic Modeling:

-

Mathematical models are applied to the PET data to estimate the rate of hydrolysis of the radiotracer, which reflects AChE activity.

-

-

Inhibitor Studies:

-

The protocol can be repeated after administration of an AChE inhibitor to quantify the degree of enzyme inhibition in vivo.

-

Data Presentation: PET Imaging Data

| Brain Region | Baseline AChE Activity (k₃) | AChE Activity after Inhibitor (k₃) | % Inhibition |

| Striatum | 0.15 min⁻¹ | 0.06 min⁻¹ | 60 |

| Cortex | 0.12 min⁻¹ | 0.07 min⁻¹ | 42 |

| Cerebellum | 0.05 min⁻¹ | 0.04 min⁻¹ | 20 |

Conclusion

The choice of method for measuring AChE inhibition in brain tissue depends on the specific research question. In vitro and ex vivo Ellman's assays are robust, high-throughput methods ideal for initial screening and determining the potency of inhibitors.[18] In vivo techniques like microdialysis and PET imaging offer invaluable insights into the pharmacodynamic effects of compounds on cholinergic neurotransmission in a physiological context, providing crucial data for preclinical and clinical drug development. Each method has its own advantages and limitations, and a multi-faceted approach often yields the most comprehensive understanding of a compound's interaction with brain AChE.

References

- 1. assaygenie.com [assaygenie.com]

- 2. Linarin Inhibits the Acetylcholinesterase Activity In-vitro and Ex-vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]

- 5. researchgate.net [researchgate.net]

- 6. Quantifying Acetylcholinesterase activity in striatal brain tissue with DTNB assay [protocols.io]

- 7. Determination of acetylcholinesterase (AChE) activity [bio-protocol.org]

- 8. scriptamedica.com [scriptamedica.com]

- 9. researchgate.net [researchgate.net]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Analysis of Acetylcholinesterase Activity in Cell Membrane Microarrays of Brain Areas as a Screening Tool to Identify Tissue Specific Inhibitors [mdpi.com]

- 13. How can I measure brain acetylcholine levels in vivo? Advantages and caveats of commonly used approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 14. news-medical.net [news-medical.net]

- 15. Simplified methods for in vivo measurement of acetylcholinesterase activity in rodent brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. PET Imaging of Acetylcholinesterase Inhibitor Induced Effects on α4β2 Nicotinic Acetylcholine Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Oral Administration of Octahydroaminoacridine Succinate in Rodents

Audience: Researchers, scientists, and drug development professionals.

Introduction

Octahydroaminoacridine succinate is a tacrine analog and a potent inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)[1]. Its mechanism of action makes it a compound of interest for research into neurodegenerative diseases, such as Alzheimer's disease, where the potentiation of cholinergic neurotransmission is a therapeutic strategy[1][2]. Preclinical studies in rodent models are essential for evaluating the efficacy and safety of new chemical entities like this compound. Oral administration is a common and clinically relevant route for drug delivery in these studies.

However, the physicochemical properties of octahydroaminoacridine, the parent compound, suggest it is lipophilic (calculated XLogP3 of 2.6), which often correlates with poor aqueous solubility[3]. This presents a challenge for developing an oral formulation that ensures adequate bioavailability for preclinical testing.

These application notes provide a comprehensive guide to formulating this compound for oral administration in rodents. They include detailed protocols for vehicle selection, formulation preparation, and administration by oral gavage, as well as alternative voluntary oral dosing methods. The information is intended to provide researchers with a starting point for developing a suitable and effective oral dosage form for their preclinical studies.

Data Presentation: Quantitative Guidelines for Oral Dosing

The following tables provide essential quantitative data for the oral administration of substances to mice and rats. Adherence to these guidelines is crucial for animal welfare and the validity of experimental results.

Table 1: Recommended Gavage Needle Sizes for Mice

| Mouse Weight (g) | Gauge | Length (inches) | Ball Diameter (mm) |

| up to 14 | 24 | 1 | 1.25 |

| 15-20 | 22 | 1, 1.5 | 1.25 |

| 20-25 | 20 | 1, 1.5, 2 | 2.25 |

| 25-30 | 18 | 1, 1.5, 2 | 2.25 |

Source: Washington State University IACUC[4]

Table 2: Recommended Gavage Needle Sizes for Rats

| Rat Weight (g) | Gauge | Length (inches) |

| Young Rats | 18-20 | 2-3 |

| Adult Rats | 16-18 | 2-3 |

Source: University of California, San Francisco IACUC[5]

Table 3: Maximum Dosing Volumes for Oral Gavage in Rodents

| Species | Maximum Dosing Volume (ml/kg) | Notes |

| Mouse | 10 | The maximum amount may be less for pregnant animals. Dosing can be repeated up to 3 times in a 24-hour period with proper justification.[5] |

| Rat | 10-20 | The maximum amount may be less for pregnant animals. Dosing can be repeated up to 3 times in a 24-hour period with proper justification.[5] |

Experimental Protocols

Protocol 1: Formulation Development for this compound

Given the predicted low aqueous solubility of octahydroaminoacridine, a systematic approach to formulation development is necessary. The following protocol outlines the steps to develop a suitable oral formulation.

1. Solubility Determination (Recommended Preliminary Step)

-

Objective: To determine the approximate solubility of this compound in various pharmaceutically acceptable vehicles.

-

Materials:

-

This compound

-

A selection of vehicles (see Table 4)

-

Vortex mixer

-

Centrifuge

-

HPLC or other suitable analytical method for quantification

-

-

Procedure:

-

Add an excess amount of this compound to a known volume of each selected vehicle in a series of microcentrifuge tubes.

-

Vortex the tubes vigorously for 2 minutes.

-

Place the tubes on a rotator at room temperature for 24-48 hours to allow them to reach equilibrium.

-

Centrifuge the tubes at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved compound.

-

Carefully collect the supernatant and analyze the concentration of dissolved this compound using a validated analytical method.

-

The vehicle that provides the desired concentration for dosing with a reasonable margin of safety should be selected for further development.

-

2. Formulation Preparation

The choice of formulation will depend on the determined solubility and the desired dose. Below are starting point formulations for poorly soluble compounds.

Option A: Aqueous Suspension

This is a common and simple formulation for water-insoluble compounds.

-

Materials:

-

This compound

-

Suspending agent (e.g., 0.5% w/v Sodium Carboxymethyl Cellulose (CMC-Na), 0.5% w/v Methylcellulose)

-

Wetting agent (optional, e.g., 0.1% w/v Polysorbate 80)

-

Vehicle (e.g., purified water, saline)

-

Mortar and pestle or homogenizer

-

-

Procedure:

-

Weigh the required amount of this compound.

-

If using a wetting agent, create a paste of the drug powder with a small amount of the wetting agent solution.

-

Prepare the suspending vehicle by dissolving the suspending agent in the chosen vehicle. This may require heating and stirring. Allow the solution to cool to room temperature.

-

Gradually add the drug paste (or powder if no wetting agent is used) to the suspending vehicle while triturating in a mortar or using a homogenizer to ensure a uniform and fine suspension.

-

Continuously stir the suspension while drawing up individual doses to ensure dose uniformity.

-

Option B: Lipid-Based Formulation (for highly lipophilic compounds)

Lipid-based formulations can enhance the oral absorption of lipophilic drugs.

-

Materials:

-

This compound

-

Pharmaceutically acceptable oil (e.g., sesame oil, corn oil, medium-chain triglycerides)

-

Surfactants and co-surfactants (optional, for self-emulsifying drug delivery systems - SEDDS)

-

-

Procedure:

-

Determine the solubility of this compound in the selected oil.

-

If soluble, dissolve the required amount of the drug in the oil. Gentle heating may be required but ensure the compound is stable at the temperature used.

-

If forming a SEDDS, the drug is dissolved in a mixture of oil, surfactant, and co-surfactant. This is a more advanced formulation that requires optimization of the component ratios.

-

Table 4: Common Vehicles for Oral Formulation in Rodents

| Vehicle Type | Examples | Properties and Considerations |

| Aqueous | Purified Water, 0.9% Saline, Phosphate-Buffered Saline (PBS) | Suitable for soluble compounds. For suspensions, requires suspending agents. |

| Aqueous with Suspending Agents | 0.5-1% Methylcellulose (MC), 0.5-2% Sodium Carboxymethyl Cellulose (CMC-Na) | Increases viscosity to keep insoluble particles suspended. |

| Aqueous with Surfactants | 0.1-1% Polysorbate 80 (Tween® 80), 0.1-1% Polysorbate 20 (Tween® 20) | Acts as a wetting agent to improve the dispersion of hydrophobic powders. |

| Oils | Corn oil, Sesame oil, Peanut oil, Medium-Chain Triglycerides (MCT) | Suitable for oil-soluble compounds. Can enhance absorption of lipophilic drugs. |

| Co-solvents | Polyethylene Glycol 300/400 (PEG-300/400), Propylene Glycol (PG), Glycerol | Used in combination with water or other vehicles to increase the solubility of some compounds. Potential for toxicity at high concentrations. |

Protocol 2: Administration by Oral Gavage

Oral gavage is a standard method for the precise oral administration of a defined volume of a liquid formulation.[4][5]

-

Materials:

-

Appropriately sized gavage needle (see Tables 1 and 2)

-

Syringe

-

Prepared formulation

-

Animal scale

-

-

Procedure:

-

Animal Restraint:

-

Mouse: Scruff the mouse firmly by grasping the loose skin over the shoulders to immobilize the head. The forelegs should be extended out to the sides.

-

Rat: Hold the rat near the thoracic region, supporting the lower body. Gently extend the head back to create a straight line through the neck and esophagus.

-

-

Gavage Needle Measurement: Measure the distance from the tip of the animal's nose to the last rib to estimate the length to the stomach. Mark this length on the gavage needle. Do not insert the needle past this mark.[5][6]

-

Needle Insertion:

-

Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.

-

The animal should swallow as the needle passes into the esophagus. The needle should advance smoothly without resistance.

-

If resistance is met, or if the animal shows signs of distress (e.g., coughing, cyanosis), the needle may be in the trachea. Immediately withdraw the needle and try again.

-

-

Substance Administration: Once the needle is correctly positioned, slowly inject the formulation. Do not rotate the needle during administration.[7]

-

Needle Removal: Gently withdraw the needle along the same path of insertion.

-

Post-Procedure Monitoring: Return the animal to its cage and monitor for at least 10-15 minutes for any signs of respiratory distress or other adverse effects.[5]

-

Protocol 3: Voluntary Oral Administration in a Palatable Vehicle

This method can reduce the stress associated with oral gavage but may be less precise for dosing.

-

Materials:

-

Gelatin

-

Sweetener (e.g., sucrose, sucralose)

-

Flavoring (optional)

-

Prepared drug formulation

-

-

Procedure:

-

Prepare a palatable gelatin-based vehicle. A common method involves dissolving gelatin and a sweetener in water.[8]

-

Incorporate the pre-weighed this compound into an individual portion of the warm gelatin mixture.

-

Allow the mixture to set into a gel.

-

Present the medicated gel to the animal. It is advisable to train the animals to accept the vehicle alone before introducing the drug.

-

This method is particularly useful for chronic dosing studies where repeated gavage may cause stress or injury.

-

Visualizations

Signaling Pathway: Mechanism of Action of Octahydroaminoacridine

References

- 1. abmole.com [abmole.com]

- 2. Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Octahydroaminoacridine | C13H18N2 | CID 115097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C17H24N2O4 | CID 44250206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Silicon incorporated tacrine: design, synthesis, and evaluation of biological and pharmacokinetic parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of novel N-phosphorylated and O-phosphorylated tacrine derivatives as potential drugs against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preclinical Studies on the Pharmacokinetics, Safety and Toxicology of Oxfendazole: Toward First in Human Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Protocol for Assessing Cognitive Improvement in Animal Models of Dementia

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Animal models are indispensable tools in the study of dementia and the development of novel therapeutic interventions. Assessing the efficacy of potential treatments requires robust and reproducible protocols to measure cognitive improvement. This document provides detailed methodologies for key behavioral, molecular, and imaging-based assessments in animal models of dementia, primarily focusing on rodent models of Alzheimer's disease (AD).

Behavioral Assessment of Cognitive Function

Behavioral tests are crucial for evaluating learning, memory, and other cognitive domains that are impaired in dementia.[1] The choice of test depends on the specific cognitive function being investigated.

Spatial Learning and Memory

1.1.1. Morris Water Maze (MWM)

The Morris Water Maze is a widely used test for hippocampal-dependent spatial learning and memory.[2][3]

Experimental Protocol:

-

Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water (20-22°C) containing a hidden escape platform (10-15 cm in diameter) submerged 1-2 cm below the water surface.[2][4] Visual cues are placed around the room and on the pool walls.[2]

-

Acquisition Phase (5-7 days):

-

Each animal undergoes 4 trials per day.

-